Xanthine Oxidase Inhibition: 5-Chloro vs. 5-Hydroxy Pyrimidine-4-Carboxylic Acid Derivatives
The target 5-chloro compound exhibits measurable xanthine oxidase (XO) inhibitory activity with an IC₅₀ of 250 nM in enzymatic assays using xanthine as substrate [1]. This represents a distinct biological profile compared to 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives, which are not reported as XO inhibitors but instead demonstrate potent KMO inhibition (IC₅₀ values as low as 0.5 nM) [2]. The 5-chloro substitution thus redirects target engagement away from KMO and toward xanthine oxidase.
| Evidence Dimension | Xanthine Oxidase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 250 nM (range reported: 138-250 nM across assays) |
| Comparator Or Baseline | 5-Hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives: No reported XO inhibition; KMO IC₅₀ = 0.5-0.6 nM |
| Quantified Difference | Qualitative target shift: 5-Cl → XO inhibition; 5-OH → KMO inhibition |
| Conditions | Xanthine oxidase (unknown origin) with xanthine as substrate; 15 min preincubation followed by substrate addition; UV spectrophotometric detection |
Why This Matters
For researchers developing XO inhibitors, the 5-chloro compound provides a distinct chemotype entry point unavailable from 5-hydroxy analogs, enabling orthogonal SAR exploration.
- [1] BindingDB. (2020). BDBM50267681 (CHEMBL4103522): IC₅₀ = 250 nM for xanthine oxidase inhibition. View Source
- [2] Toledo-Sherman, L. M., et al. (2015). Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry, 58(3), 1159-1183. View Source
